molecular formula C21H29BrN4O B4836827 2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-(5-BROMOPYRIDIN-2-YL)ACETAMIDE

2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-(5-BROMOPYRIDIN-2-YL)ACETAMIDE

Cat. No.: B4836827
M. Wt: 433.4 g/mol
InChI Key: PUAKXAFZHHBUOC-UHFFFAOYSA-N
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Description

2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-(5-BROMOPYRIDIN-2-YL)ACETAMIDE is a complex organic compound that features a unique combination of adamantane, piperazine, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-(5-BROMOPYRIDIN-2-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of adamantane with piperazine to form 4-(adamantan-1-yl)piperazine. This intermediate is then reacted with 5-bromopyridine-2-carboxylic acid to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-(5-BROMOPYRIDIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds .

Scientific Research Applications

2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-(5-BROMOPYRIDIN-2-YL)ACETAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-(5-BROMOPYRIDIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to enhance the lipophilicity of the compound, facilitating its passage through cell membranes. The piperazine ring can interact with various receptors, while the pyridine moiety may participate in hydrogen bonding and π-π interactions with target proteins .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Similar in structure but with a phenyl group instead of adamantane.

    3-(Piperazin-1-yl)-1,2-benzothiazole: Contains a benzothiazole ring instead of pyridine.

    1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: Features a phenyl group and a pyridinone ring.

Uniqueness

The uniqueness of 2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-(5-BROMOPYRIDIN-2-YL)ACETAMIDE lies in its combination of the adamantane, piperazine, and pyridine moieties, which confer distinct physicochemical properties and biological activities. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[4-(1-adamantyl)piperazin-1-yl]-N-(5-bromopyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29BrN4O/c22-18-1-2-19(23-13-18)24-20(27)14-25-3-5-26(6-4-25)21-10-15-7-16(11-21)9-17(8-15)12-21/h1-2,13,15-17H,3-12,14H2,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUAKXAFZHHBUOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=NC=C(C=C2)Br)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-(5-BROMOPYRIDIN-2-YL)ACETAMIDE
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2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-(5-BROMOPYRIDIN-2-YL)ACETAMIDE
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2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-(5-BROMOPYRIDIN-2-YL)ACETAMIDE

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